
2,4-二氯-5-甲氧基喹啉
描述
2,4-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C9H6Cl2N2O . It has a molecular weight of 229.06 . This compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-methoxyquinoline involves several steps. For instance, one method involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using POCl3 as a catalyst and solvent . Another method involves the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally the synthesis of 2-chloro-5-nitropyridine .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methoxyquinoline has a molecular weight of 229.06 and is typically stored at room temperature in an inert atmosphere . It has a boiling point of 327.9±37.0 °C and a density of 1.384±0.06 g/cm3 .科学研究应用
化学感应应用
附有二氮杂-18-冠-6的5-氯-8-甲氧基喹啉,与2,4-二氯-5-甲氧基喹啉密切相关,已被表征为对Cd2+离子的选择性响应,而不同于其他测试的金属离子,通过荧光强度显著增加。这一特性使其潜在地用于测量废水流和食品产品中的Cd2+浓度,表明其在环境监测和食品安全应用中的实用性 (Prodi et al., 2001)。
合成应用
一种实用且可扩展的合成路线利用2,4-二氯-3-氟喹啉,与2,4-二氯-5-甲氧基喹啉密切相关,生产卤代喹啉构建模块,包括4-溴-3-氟-6-甲氧基喹啉和3-氟-4-碘-6-甲氧基喹啉。这些构建模块在抗菌药物发现中至关重要,表明该化合物在开发新的抗生素和抗菌剂方面的相关性 (Flagstad et al., 2014)。
结构和光谱研究
诸如2-甲基喹啉-8-醇及相关的5,7-二氯-2-甲基喹啉-8-醇的甲基和磷酰基衍生物等化合物,与2,4-二氯-5-甲氧基喹啉在结构上相似,已通过各种光谱方法制备和表征。这些研究包括微量分析、红外、紫外-可见和多核核磁共振光谱,以及单晶X射线衍射,提供了对这些喹啉衍生物的结构和电子性质的见解 (Małecki等,2010)。
质子海绵合成
喹啉质子海绵的合成,如6-甲氧基-N2,N2,N4,N4,N5,N5-六甲基喹啉-2,4,5-三胺,涉及使用与2,4-二氯-5-硝基喹啉结构相似的化合物。这些材料因其独特的化学性质而引人注目,使其在化学研究的各个领域中具有相关性 (Dyablo et al., 2015)。
未来方向
Quinoline derivatives, such as 2,4-Dichloro-5-methoxyquinoline, have been studied for their potential in drug discovery due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research could focus on optimizing the synthesis process and exploring the biological activities of these compounds .
属性
IUPAC Name |
2,4-dichloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-7-10(8)6(11)5-9(12)13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZVNZRSUZSYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxyquinoline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

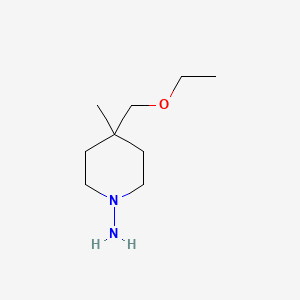
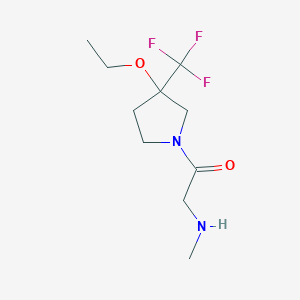

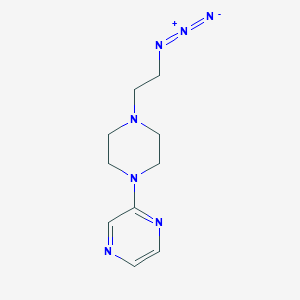

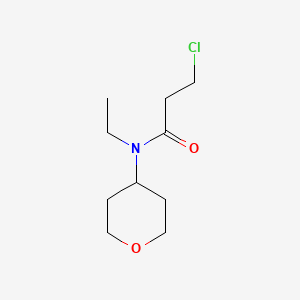
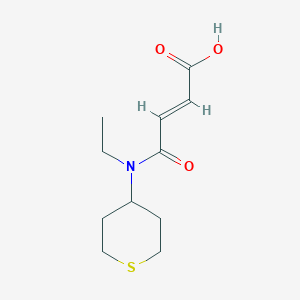
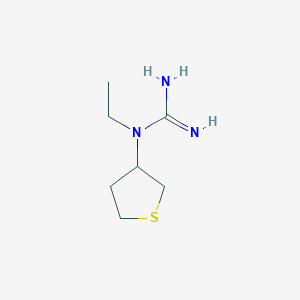

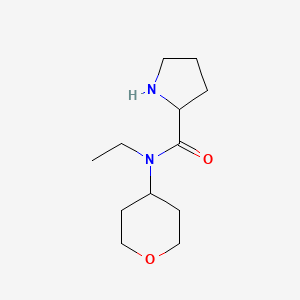
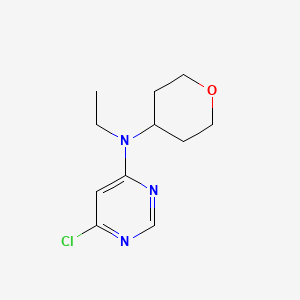

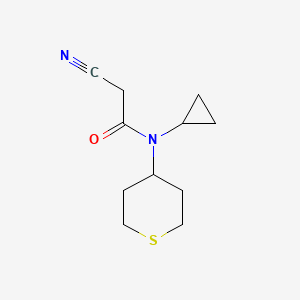
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)